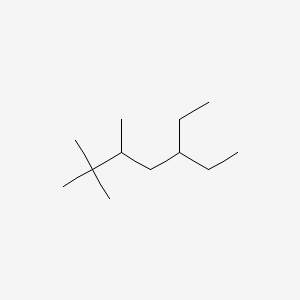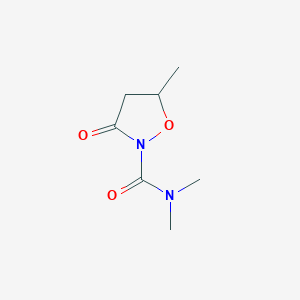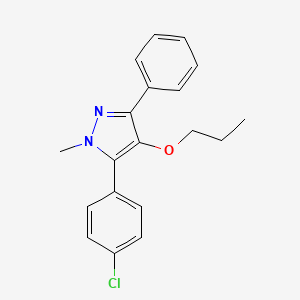
Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester is a chemical compound with the molecular formula C17H22O4 . It is a diethyl ester derivative of propanedioic acid, featuring a phenyl group and a butenyl group attached to the central carbon atom. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenyl and butenyl groups are introduced through a series of organic reactions, such as Friedel-Crafts alkylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl and butenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl and butenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the phenyl and butenyl groups, resulting in different chemical properties and reactivity.
Propanedioic acid, (1-phenyl)-, diethyl ester: Contains a phenyl group but lacks the butenyl group, leading to variations in its applications and reactivity.
Propanedioic acid, (1-butenyl)-, diethyl ester: Contains a butenyl group but lacks the phenyl group, affecting its chemical behavior and uses.
Uniqueness
Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester is unique due to the presence of both phenyl and butenyl groups, which impart distinct chemical and physical properties. These structural features enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
62114-59-4 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
diethyl 2-(1-phenylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C17H22O4/c1-4-10-14(13-11-8-7-9-12-13)15(16(18)20-5-2)17(19)21-6-3/h4,7-9,11-12,14-15H,1,5-6,10H2,2-3H3 |
InChI Key |
WATBVLMOQZAUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC=C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)

![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)

![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)



![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)

![1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14536526.png)
